
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
Vue d'ensemble
Description
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is a compound with significant interest in the fields of pharmaceuticals and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process is crucial for incorporating the trifluorophenyl moiety into the compound . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to achieve efficient production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Amide Bond Formation and Coupling Reactions
The acetamido group participates in coupling reactions to form peptide-like bonds. For example, in sitagliptin synthesis, this compound reacts with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride via carbodiimide-mediated coupling:
This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the amine group of the triazolo-pyrazine derivative .
Ester Hydrolysis
The carboxylic acid group is often introduced via hydrolysis of its ethyl ester precursor under basic conditions:
Reaction | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Saponification | LiOH·H₂O, MeOH/H₂O, rt | Conversion of ethyl ester to carboxylic acid | >90% |
This step is critical for generating the active carboxylate species required for subsequent coupling reactions .
Stereochemical Control and Catalytic Hydrogenation
The (3R)-configuration is preserved during synthesis via stereoselective hydrogenation. A patented method employs chiral catalysts to reduce α,β-unsaturated precursors:
Reaction | Reagents/Conditions | Outcome | Yield | Source |
---|---|---|---|---|
Asymmetric hydrogenation | H₂, chiral Rh catalyst, C₁–C₆ alcohol | Stereoselective reduction to (R)-configured amine | 90–94% |
This method ensures high enantiomeric excess (>99%) for pharmaceutical-grade intermediates .
Acid-Base Reactions and Salt Formation
The carboxylic acid undergoes pH-dependent solubility changes, enabling purification via acid-base extraction:
Reaction | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Neutralization | NaOH (aq.), HCl (aq.) | pH adjustment for selective extraction in organic solvents | , |
For instance, post-hydrolysis, the pH is adjusted to 10–12 with NaOH to deprotonate the amine, followed by acidification to precipitate the product .
Thermal Decomposition
Under elevated temperatures (>150°C), decarboxylation occurs, forming 3-acetamido-4-(2,4,5-trifluorophenyl)propane:
Reaction | Conditions | Outcome | Source |
---|---|---|---|
Decarboxylation | Dry heat, inert atmosphere | Loss of CO₂ and formation of alkane derivative |
Hydrolytic Degradation
The acetamido group is susceptible to hydrolysis under strongly acidic or basic conditions:
Reaction | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Acidic hydrolysis | HCl (6M), reflux | Cleavage to (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Basic hydrolysis | NaOH (2M), 60°C | Formation of corresponding ammonium salt |
Role in Medicinal Chemistry
The compound’s reactivity directly impacts sitagliptin’s efficacy:
Applications De Recherche Scientifique
Dipeptidyl Peptidase-4 Inhibitors
One of the primary applications of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of medications used to treat type 2 diabetes mellitus by increasing insulin release and decreasing glucagon levels in the bloodstream.
- Sitagliptin : The most notable drug derived from this compound is sitagliptin, which was the first DPP-4 inhibitor approved by the FDA in 2006. Sitagliptin has demonstrated significant efficacy in lowering blood glucose levels when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .
Structure-Activity Relationship Studies
Research on this compound has contributed to understanding structure-activity relationships (SARs) within DPP-4 inhibitors. Modifications to the molecular structure can enhance potency and selectivity against DPP-4, leading to improved therapeutic outcomes and reduced side effects .
Clinical Trials
Clinical studies have shown that sitagliptin significantly improves glycemic control with a favorable safety profile. For instance:
- Efficacy Studies : In clinical trials involving patients with type 2 diabetes, sitagliptin demonstrated a reduction in HbA1c levels by approximately 0.5% to 0.8% over a 24-week period when compared to placebo .
Comparative Effectiveness Research
Comparative effectiveness research has indicated that DPP-4 inhibitors like sitagliptin may be less likely to cause weight gain compared to other antidiabetic medications such as sulfonylureas . This characteristic makes them attractive for patients concerned about weight management.
Potential Future Applications
Research into this compound may extend beyond diabetes treatment:
- Cardiovascular Disease : There is ongoing investigation into the role of DPP-4 inhibitors in cardiovascular health due to their effects on inflammation and endothelial function.
- Neurodegenerative Disorders : Emerging studies suggest potential neuroprotective effects of DPP-4 inhibitors, indicating possible applications in conditions like Alzheimer's disease .
Mécanisme D'action
The mechanism of action of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity towards target molecules. This interaction can lead to various biological effects, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound shares a similar structure but differs in the presence of an amino group instead of an acetamido group.
Triflamides and Triflimides: These compounds contain trifluoromethanesulfonyl groups and are widely used in organic synthesis and catalysis.
Uniqueness
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group, along with the trifluorophenyl moiety, makes it particularly valuable for various applications in research and industry.
Activité Biologique
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid, also known as a derivative of amino acids with a trifluorophenyl group, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Understanding its biological activity is crucial for optimizing its therapeutic applications and assessing its safety profile.
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 233.24 g/mol
- CAS Number : 1389336-69-9
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body:
- Dipeptidyl Peptidase IV Inhibition : The compound acts as a DPP-4 inhibitor, which enhances the levels of incretin hormones. This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, thereby improving glycemic control in diabetic patients .
- Binding Affinity : The trifluorophenyl group enhances the binding affinity of the compound to DPP-4, which is critical for its inhibitory activity. Studies suggest that modifications in this moiety can significantly influence the pharmacokinetic properties and efficacy of the compound .
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Hypoglycemic Effect : In vitro assays have shown that this compound can effectively lower blood glucose levels when tested alongside other antidiabetic agents like metformin and pioglitazone. The synergistic effect enhances overall glycemic control .
- Cell Viability and Toxicity : Toxicity assessments indicate that the compound has a low toxicity profile at therapeutic concentrations. It has been classified as harmful if ingested but shows minimal skin irritation under controlled conditions .
In Vivo Studies
Animal models have been employed to evaluate the pharmacological effects of this compound:
- Diabetes Models : In diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity. These findings support its potential use as an antidiabetic agent .
Case Studies and Clinical Relevance
The relevance of this compound extends to clinical applications:
- Sitagliptin Development : As a precursor for sitagliptin synthesis, research into this compound has direct implications for enhancing the efficacy and safety profiles of DPP-4 inhibitors used in diabetes management.
- Pharmaceutical Testing : The compound serves as an impurity standard in pharmaceutical testing for sitagliptin phosphate monohydrate, ensuring quality control during drug production processes .
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C12H14F3N1O2 |
Molecular Weight | 233.24 g/mol |
CAS Number | 1389336-69-9 |
Hypoglycemic Effect | Significant |
Toxicity Profile | Low toxicity at therapeutic doses |
Clinical Application | Precursor for sitagliptin |
Propriétés
IUPAC Name |
(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNGSUMKHWBKF-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.